molecular formula C20H15Cl3N4O3S B10896692 3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10896692
M. Wt: 497.8 g/mol
InChI Key: NMICLFGTZSZCLB-YSURURNPSA-N
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Description

  • This compound is a complex molecule with a diverse array of functional groups. Let’s break it down:
    • The core structure is a 1,2,4-triazole ring , which contains three nitrogen atoms and one carbon atom.
    • Attached to the triazole ring, we find:
      • An ethylsulfanyl group (–S–CH₂–CH₃) at position 3.
      • A furan-2-yl group (a five-membered aromatic ring containing an oxygen atom) at position 5.
      • An N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene] moiety, which is a mouthful! Essentially, it’s a furan-based side chain with a chlorinated phenyl group.
    • The compound also contains an amine group (–NH₂) at position 4.
  • Overall, this compound combines features from different chemical families, making it intriguing for further study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions this compound might undergo include:

        Oxidation: Oxidizing agents could convert the sulfur atom to a sulfoxide or sulfone.

        Reduction: Reduction of the triazole ring or other functional groups.

        Substitution: Replacing halogens or other substituents.

    • Common reagents and conditions would depend on the specific reaction.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.

      Agrochemicals: Explore its pesticidal or herbicidal properties.

      Materials Science: Assess its use in materials with unique properties.

      Biological Studies: Investigate its interactions with biological targets.

  • Mechanism of Action

    • Unfortunately, information on the exact mechanism of action is scarce. It likely involves interactions with cellular receptors or enzymes.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

    • Similar compounds might include other triazoles, furan derivatives, or molecules with thiol groups.
    • Highlighting its uniqueness would require a detailed comparison with known analogs.

    Properties

    Molecular Formula

    C20H15Cl3N4O3S

    Molecular Weight

    497.8 g/mol

    IUPAC Name

    (E)-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]-1-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methanimine

    InChI

    InChI=1S/C20H15Cl3N4O3S/c1-2-31-20-26-25-19(17-4-3-7-28-17)27(20)24-10-13-5-6-14(30-13)11-29-18-15(22)8-12(21)9-16(18)23/h3-10H,2,11H2,1H3/b24-10+

    InChI Key

    NMICLFGTZSZCLB-YSURURNPSA-N

    Isomeric SMILES

    CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4

    Canonical SMILES

    CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CO4

    Origin of Product

    United States

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